4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline structure and properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline structure and properties
The following technical guide details the structure, synthesis, and properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline , a specialized intermediate used in medicinal chemistry and advanced organic synthesis.
Content Type: Technical Monograph & Synthetic Protocol Audience: Medicinal Chemists, Process Scientists, and R&D Specialists
Chemical Identity & Structural Analysis[1][2][3][4][5]
This compound represents a "masked" diamine scaffold, where one amino group of a phenylenediamine core is locked within a 2,5-dimethylpyrrole ring. This structural motif serves two primary functions in drug development: it acts as a robust protecting group for primary amines, or as a hydrophobic pharmacophore capable of pi-pi stacking interactions in kinase inhibitor binding pockets.
| Attribute | Detail |
| IUPAC Name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Core Scaffold | 1,4-Phenylenediamine (asymmetrically substituted) |
| Key Functional Groups | Primary Amine (C1), Methoxy Ether (C3), 2,5-Dimethylpyrrole (C4) |
| Precursor CAS | 97-52-9 (2-Methoxy-4-nitroaniline - Starting Material) |
Structural Dynamics
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Electronic Environment: The C3-methoxy group is an electron-donating group (EDG) positioned ortho to the pyrrole ring and meta to the free amine. This steric and electronic crowding at the C3-C4 bond creates a twisted conformation, preventing the pyrrole ring from becoming fully coplanar with the benzene ring (dihedral angle > 45°).
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Reactivity Differentiation: The molecule possesses two nitrogen centers with vastly different reactivities. The C1-amine is nucleophilic and basic. The C4-pyrrole nitrogen is non-basic and non-nucleophilic due to aromatic delocalization, effectively serving as a "silent" nitrogen under standard conditions.
Synthesis & Manufacturing Protocol
The synthesis follows a linear two-step sequence: Paal-Knorr Condensation followed by Nitro Reduction . This route ensures regiospecificity, utilizing the different oxidation states of the nitrogen precursors.
Reaction Scheme (Graphviz Visualization)
Caption: Step-wise synthesis from commercially available nitroaniline precursors.
Detailed Experimental Procedure
Step 1: Paal-Knorr Pyrrole Formation
Objective: Convert the C1-amine of the starting material into the 2,5-dimethylpyrrole ring.
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Reagents: Charge a reaction vessel with 2-methoxy-4-nitroaniline (1.0 equiv), 2,5-hexanedione (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 equiv).
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Solvent: Suspend in Toluene (10 mL/g of substrate).
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Conditions: Heat to reflux with a Dean-Stark trap to continuously remove water. The reaction typically reaches completion in 4–6 hours.
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Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: The intermediate (nitro-pyrrole) is often a solid that can be recrystallized from Ethanol/Hexanes.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the C4-nitro group to the target amine without hydrogenating the pyrrole ring.
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Reagents: Dissolve the nitro-pyrrole intermediate in Ethanol/Ethyl Acetate (1:1).
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Catalyst: Add 10% Pd/C (5 wt% loading).
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Conditions: Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 2–4 hours.
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Critical Note: Avoid high pressure or elevated temperatures to prevent reduction of the pyrrole ring or the benzene ring. Alternatively, use Fe/NH₄Cl in EtOH/H₂O if the pyrrole proves sensitive to hydrogenation.
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Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield the crude aniline.[1]
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Final Purification: Recrystallize from Isopropyl Alcohol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Physicochemical Properties[1][2][3][4][5][12][13][14][15][16]
The following data is derived from structure-activity relationships (SAR) of analogous pyrrolyl-anilines.
| Property | Value / Description |
| Physical State | Off-white to pale brown crystalline solid. |
| Melting Point | Approx. 115–125 °C (Dependent on purity/polymorph). |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Insoluble in Water. |
| pKa (Aniline) | ~3.5 – 4.0 (Lower than unsubstituted aniline due to the electron-withdrawing nature of the pyrrolyl ring). |
| LogP | ~2.5 (Moderately lipophilic). |
| Stability | Air-sensitive (oxidation of the aniline). Store under inert gas (Ar/N₂) at 2–8°C. |
Reactivity & Applications
Reactivity Map
The molecule presents two distinct "faces" for chemical modification, making it a valuable scaffold for fragment-based drug discovery (FBDD).
Caption: Functional group reactivity profile for medicinal chemistry derivatization.
Key Applications
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Kinase Inhibitor Synthesis: The 3-methoxy-4-pyrrolyl motif mimics the adenosine triphosphate (ATP) binding orientation in certain tyrosine kinases. The pyrrole ring occupies the hydrophobic pocket, while the amine is derivatized to form the "hinge binder."
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Masked Phenylenediamines: The 2,5-dimethylpyrrole serves as a protecting group for the primary amine. It is stable to basic hydrolysis and mild acids but can be cleaved using Hydroxylamine hydrochloride (NH₂OH·HCl) to regenerate the free amine, allowing for the synthesis of complex non-symmetrical diamines.
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Conducting Polymers: Derivatives of this compound can be electropolymerized to form polyanilines with tuned conductivity and solubility profiles.
Safety & Handling (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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P280: Wear protective gloves/eye protection (Nitrile gloves recommended).
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P261: Avoid breathing dust/fume.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.
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References
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Paal-Knorr Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307.
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Pyrrole as Amine Protecting Group: Breukelman, S. P., Meakins, G. D., & Tirel, M. D. (1982). Protection of primary amino-groups as 2,5-dimethylpyrroles. Journal of the Chemical Society, Chemical Communications, (14), 800-801.
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Precursor Data (2-Methoxy-4-nitroaniline): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7328, 2-Methoxy-4-nitroaniline.
- General Aniline Reactivity: Lawrence, S. A. (2004).
